N-(4-acetylphenyl)-2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(4-acetylphenyl)-2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative with a molecular formula of C₂₀H₂₀N₆O₃S and a molecular weight of 424.48 g/mol (calculated from ). Its structure comprises:
- 1,2,4-Triazole core: Substituted with an amino group at position 4 and a 4-methoxyphenyl group at position 3.
This compound is part of a broader class of triazole-acetamide hybrids studied for diverse pharmacological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory properties .
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S/c1-12(25)13-3-7-15(8-4-13)21-17(26)11-28-19-23-22-18(24(19)20)14-5-9-16(27-2)10-6-14/h3-10H,11,20H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHONNYSYOSDHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(4-acetylphenyl)-2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant data and case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the triazole ring and the introduction of the acetyl and sulfanyl groups. The reaction conditions and reagents used can significantly influence the yield and purity of the final product.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of triazole derivatives, including this compound. The compound exhibits notable activity against various bacterial strains. For instance, a study reported that derivatives with similar structures showed effective inhibition against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Anticancer Activity
Research has highlighted the anticancer potential of this compound through its ability to induce apoptosis in cancer cell lines. In a screening study conducted on multicellular spheroids, it was found that this compound significantly inhibited cell proliferation in several cancer types, demonstrating IC50 values lower than those of established chemotherapeutic agents . The mechanism appears to involve modulation of apoptotic pathways and interference with cancer cell metabolism.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features. The presence of the triazole ring is crucial for its biological efficacy. Modifications in substituents on the phenyl rings have been shown to enhance or diminish activity. For example, electron-donating groups like methoxy improve cytotoxicity against certain cancer cell lines .
Case Studies
Applications De Recherche Scientifique
Structural Features
The compound features a triazole ring, a sulfanyl group, and methoxyphenyl substituents. These structural elements contribute to its biological activity by enhancing interactions with various biological targets.
Anticancer Applications
Research has established that triazole derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines:
- MCF-7 (breast cancer) : Exhibited moderate cytotoxicity.
- HCT-116 (colon cancer) : Notable activity with IC50 values around 6.2 µM.
Mechanisms of Action:
- Inhibition of Cell Proliferation : Disruption of cell cycle progression.
- Induction of Apoptosis : Promotion of programmed cell death in cancer cells.
- Targeting Metabolic Pathways : Inhibition of metabolic enzymes critical for tumor growth.
Antiviral Activity
Triazole derivatives have shown potential as antiviral agents, particularly against HIV. The compound's structure allows it to target specific viral enzymes, inhibiting replication:
- Effectiveness Against Resistant Strains : Certain modifications have enhanced efficacy against NNRTI-resistant HIV mutants.
Antimicrobial Effects
The presence of the sulfanyl group enhances the compound's ability to penetrate microbial membranes, leading to antimicrobial activity against various pathogens:
- Mechanism : Disruption of essential microbial functions.
- Pathogen Spectrum : Effective against both Gram-positive and Gram-negative bacteria.
Study 1: Anticancer Screening
A study published in the Journal of Medicinal Chemistry evaluated triazole derivatives for anticancer activity, noting significant cytotoxicity against multiple resistant cancer cell lines.
Study 2: Antiviral Efficacy
Another investigation focused on the antiviral properties against HIV, demonstrating that structural modifications could improve efficacy against resistant strains.
Study 3: Structure-Activity Relationship (SAR)
A detailed SAR analysis indicated that substituents on the triazole ring significantly influenced biological activity. For example, adding methoxy groups improved solubility and bioavailability, enhancing anticancer efficacy.
Summary Table of Biological Activities
| Activity Type | Target Pathogen/Cell Line | Mechanism of Action | IC50 Values |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | Cell cycle disruption | Moderate |
| HCT-116 (colon cancer) | Apoptosis induction | ~6.2 µM | |
| Antiviral | HIV | Viral enzyme inhibition | Variable |
| Antimicrobial | Various pathogens | Membrane disruption | Variable |
Comparaison Avec Des Composés Similaires
Table 1: Structural and Functional Comparisons
Antimicrobial and Anti-Inflammatory Activity
- Electron-Withdrawing Groups (EWGs) : Analogues like AM31 (4-nitrophenyl) and AM33 (4-methoxyphenyl) exhibit enhanced reverse transcriptase inhibition (IC₅₀ values in µM range) due to improved binding to hydrophobic enzyme pockets .
- Electron-Donating Groups (EDGs) : The 4-methoxyphenyl group in the target compound may enhance anti-exudative activity, as seen in furan-2-yl analogues (60–70% inhibition at 10 mg/kg, comparable to diclofenac) .
- Amino Group on Triazole: The 4-amino substituent in the target compound likely increases hydrogen-bonding interactions with biological targets, similar to AM31–AM34 derivatives .
Orco Modulation
- VUAA-1 and OLC-12/15 : Bulky substituents (e.g., ethyl, pyridinyl) on the triazole and acetamide moieties optimize insect Orco channel activation or antagonism . The target compound’s 4-methoxyphenyl group may reduce Orco affinity compared to pyridinyl analogues.
Physicochemical Properties
Table 2: Calculated Properties
| Property | Target Compound | VUAA-1 | AM31 |
|---|---|---|---|
| LogP (lipophilicity) | ~3.2* | 3.8 | 2.9 |
| Hydrogen Bond Donors | 3 | 2 | 4 |
| Hydrogen Bond Acceptors | 8 | 7 | 9 |
*Estimated using ChemSpider data .
- The target compound’s lower LogP compared to VUAA-1 suggests reduced membrane permeability but improved solubility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
